Rhotrimine; Sapilent; Surmontil

Description

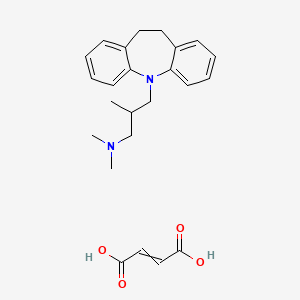

Trimipramine is a tricyclic antidepressant (TCA) marketed under various trade names, including Rhotrimine, Sapilent, and Surmontil . It inhibits the reuptake of serotonin and norepinephrine, modulating mood and emotional regulation. Trimipramine is distinguished by its strong antihistaminergic activity, contributing to sedative effects, and is prescribed for major depressive disorder (MDD), anxiety, and insomnia . Its molecular formula is $ C{20}H{26}N2 \cdot C4H4O4 $, with a bioavailability of ~40–60% and a half-life of 23–24 hours .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30N2O4 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

YDGHCKHAXOUQOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Initial Synthetic Pathway

The foundational synthesis of trimipramine involves the reaction of bis(3-dimethylamino-2-methylpropyl)-5-iminodibenzylyl carboxylic acid under controlled thermal conditions. Heating this precursor to 185–250°C facilitates decarboxylation, releasing carbon dioxide and forming the intermediate bis(3-dimethylamino-2-methylpropyl)-5-iminodibenzyle. Subsequent steps include:

-

Ether dissolution : The crude product is dissolved in ether to separate organic and aqueous phases.

-

Hydrochloric acid wash : Acidic washing removes impurities, followed by ether extraction to isolate the free base.

-

Vacuum distillation : The solvent is evaporated under reduced pressure, yielding trimipramine as a viscous oil with a boiling point of 153–154°C at 0.4 mmHg.

This method achieves a base compound suitable for salt formation but requires further purification for pharmaceutical use.

Purification and Salt Formation

Maleate Salt Crystallization

Trimipramine is commonly administered as its maleate salt to enhance stability and bioavailability. The maleate salt is formed by reacting the free base with maleic acid in a polar solvent (e.g., ethanol). Crystallization at controlled temperatures (145–146°C) produces a pure product.

Advanced Chromatographic Purification

A patented method (CN101962361A) refines trimipramine maleate using preparative chromatography:

This method significantly reduces residual solvents and by-products, meeting pharmacopeial standards.

Analytical Characterization of Trimipramine

Particle Size Distribution (PSD) Analysis

For nasal spray formulations, ingredient-specific PSD is critical. Morphology Directed Raman Spectroscopy (MDRS) combines imaging and chemical identification to distinguish trimipramine particles from excipients:

-

Sample preparation : Wet dispersion maintains particle integrity.

-

Morphology filters : Aspect ratio (>1.2) and intensity thresholds exclude >90% of excipient particles.

-

Measurement : ≥10,000 particles analyzed to ensure statistical significance.

This non-destructive technique ensures uniform drug distribution in suspension-based dosage forms.

Industrial-Scale Production

Optimized Batch Processes

Large-scale synthesis integrates synthesis and purification steps:

Chemical Reactions Analysis

Types of Reactions

Rhotrimine undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives.

Reduction: Reduction of the dibenzazepine ring.

Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

N-Oxides: Formed through oxidation.

Reduced Derivatives: Formed through reduction.

Halogenated Compounds: Formed through substitution.

Scientific Research Applications

Pharmacological Profile

Trimipramine exhibits a unique pharmacological profile compared to other TCAs. It acts primarily as a weak monoamine reuptake inhibitor and possesses significant sedative properties. Its mechanism of action includes:

- Antihistaminic effects : Contributing to its sedative qualities.

- Antiserotonergic and antiadrenergic activities : Affecting serotonin and norepinephrine pathways.

- Weak antipsychotic effects : Useful in treating psychotic symptoms in certain disorders .

Clinical Applications

Trimipramine is primarily indicated for the treatment of:

- Major Depressive Disorder : Particularly effective where sedation is beneficial.

- Anxiety Disorders : Functions as an anxiolytic agent.

- Insomnia : Unlike many hypnotics, it does not suppress REM sleep, making it suitable for long-term use in sleep disorders .

Summary of Clinical Uses:

| Condition | Application | Evidence Level |

|---|---|---|

| Major Depressive Disorder | First-line treatment | High |

| Anxiety Disorders | Effective anxiolytic | Moderate |

| Insomnia | Maintains sleep architecture | Moderate |

| Psychotic Symptoms | Adjunctive treatment in delusional depression | Limited |

Case Studies and Research Findings

-

Depression and Type 2 Diabetes :

A study examined the outcomes of antidepressant treatment in patients with comorbid depression and type 2 diabetes. Results indicated that trimipramine improved depressive symptoms but highlighted the need for adherence support due to high rates of non-compliance among this population . -

Treatment of Insomnia :

A systematic review evaluated the effectiveness of trimipramine for insomnia. The findings suggested that trimipramine had a moderate effect size (SMD = 0.55) compared to placebo, indicating its potential as a treatment option for insomnia without altering normal sleep architecture . -

Polypharmacy in Mental Health :

Research has shown that patients on multiple medications often restart antidepressants like trimipramine after discontinuation, suggesting a relapse in depressive symptoms. This underscores the importance of monitoring and managing polypharmacy to optimize treatment outcomes .

Mechanism of Action

Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .

Comparison with Similar Compounds

Efficacy in Depression

- Trimipramine : Demonstrates comparable efficacy to amitriptyline in treating MDD, with studies showing similar remission rates .

- Amitriptyline : A first-line TCA with robust efficacy but higher incidence of anticholinergic side effects .

- Imipramine : Effective for MDD and enuresis but associated with orthostatic hypotension due to α1-adrenergic blockade .

- Nortriptyline: A secondary amine TCA with moderate efficacy and improved tolerability due to lower affinity for histamine H1 receptors .

Side Effect Profiles

Pharmacokinetics

Clinical Considerations

- Trimipramine: Preferred for patients with comorbid insomnia or agitation due to pronounced sedation. Avoid in obesity due to weight gain risk .

- Amitriptyline : Avoid in elderly patients or those with glaucoma, urinary retention, or cardiac issues .

- Nortriptyline: Safer in elderly populations due to milder side effects .

Biological Activity

Rhotrimine, also known as trimipramine, is a tricyclic antidepressant (TCA) primarily used for treating depression and insomnia. It is marketed under various names, including Surmontil . This article examines the biological activity of Rhotrimine, focusing on its pharmacological effects, mechanisms of action, clinical applications, and side effects.

Trimipramine exhibits a unique pharmacological profile compared to other TCAs. It primarily functions as a monoamine reuptake inhibitor , affecting norepinephrine and serotonin levels in the central nervous system (CNS) without significantly inhibiting the monoamine oxidase system. Its action is characterized by:

- Antihistaminergic Activity : Contributes to sedation.

- Antiserotonergic and Antiadrenergic Effects : Modulates serotonin and norepinephrine pathways.

- Anticholinergic Properties : Results in various side effects such as dry mouth and blurred vision .

Pharmacokinetics

- Bioavailability : Approximately 41%.

- Protein Binding : 94.9%.

- Half-Life : 23–24 hours, allowing for once-daily dosing.

- Metabolism : Primarily hepatic with significant formation of active metabolites .

Clinical Applications

Trimipramine is indicated for:

- Major Depressive Disorder : Effective in alleviating symptoms of depression, particularly endogenous depression.

- Insomnia : Demonstrated efficacy in treating sleep disturbances, with a standardized mean difference (SMD) effect size of 0.55 against placebo for insomnia treatment after four weeks .

- Anxiety Disorders : Utilized for its anxiolytic properties.

Efficacy Studies

A systematic review highlighted that trimipramine's effectiveness in treating insomnia was comparable to other sedating antihistamines like doxepin and doxylamine, albeit with varying degrees of certainty regarding the evidence quality .

Table 1: Comparison of Effect Sizes for Insomnia Treatment

| Drug | Effect Size (SMD) | 95% Confidence Interval | Evidence Certainty |

|---|---|---|---|

| Trimipramine | 0.55 | -0.11 to 1.21 | Very Low |

| Doxepin | 0.30 | -0.05 to 0.64 | Very Low |

| Doxylamine | 0.47 | 0.06 to 0.89 | Moderate |

Side Effects

Trimipramine is associated with several adverse effects due to its pharmacological actions:

- Common Side Effects :

-

Serious Adverse Reactions :

- Arrhythmias

- Severe CNS effects (e.g., confusion, hallucinations)

Case Studies

Several clinical studies have documented the efficacy and safety profile of trimipramine:

-

Case Study on Elderly Patients :

A comparative study involving elderly patients showed no significant differences in pharmacokinetics based on age or gender, indicating consistent therapeutic outcomes across demographics . -

Clinical Trials for Depression :

In trials comparing trimipramine with amitriptyline, it was found that trimipramine was equally effective for less severe depression but less effective in more severe cases compared to amitriptyline .

Q & A

Basic: What experimental models are recommended for preclinical pharmacokinetic studies of Rhotrimine?

Methodological Answer:

Preclinical pharmacokinetic studies should integrate in vivo models (e.g., rodent bioavailability assays) with in vitro systems (e.g., hepatic microsomal stability tests). Use LC-MS/MS for quantifying plasma concentrations and metabolite profiling. Ensure consistency in dosing regimens across models to validate absorption-distribution-metabolism-excretion (ADME) parameters .

Basic: How should researchers design dose-response experiments for Sapilent to minimize variability?

Methodological Answer:

Adopt a stratified experimental design with multiple dose cohorts (e.g., 3–5 logarithmic increments) and negative/positive controls. Use standardized cell lines or animal strains to reduce genetic variability. Include time-course analyses to distinguish acute vs. chronic effects. Statistical power analysis (e.g., ANOVA with post-hoc tests) ensures reproducibility .

Advanced: How can contradictory data between in vitro efficacy and in vivo toxicity of Surmontil be resolved?

Methodological Answer:

Conduct cross-model comparative analysis by:

- Validating in vitro results using human organoids or 3D cell cultures to mimic in vivo conditions.

- Correlating in vivo toxicity markers (e.g., liver enzyme levels) with pharmacokinetic parameters (e.g., Cmax, AUC).

- Applying systems pharmacology tools (e.g., PBPK modeling) to reconcile discrepancies in drug distribution .

Advanced: What bioinformatics strategies elucidate multi-target mechanisms of Rhotrimine?

Methodological Answer:

Leverage Connectivity Map (CMap) databases to identify gene-expression signatures linked to Rhotrimine’s targets. Combine this with network pharmacology to map protein-protein interaction networks. Validate hypotheses using CRISPR-Cas9 knockout models or siRNA silencing in relevant cell lines .

Basic: What are key considerations for literature reviews on Sapilent’s metabolic pathways?

Methodological Answer:

Use systematic review protocols (PRISMA guidelines) to filter primary studies. Prioritize articles reporting cytochrome P450 isoform-specific interactions and phase II conjugation data. Cross-reference with databases like DrugBank or KEGG Pathways to identify knowledge gaps .

Advanced: How can researchers assess long-term environmental impacts of Surmontil metabolites?

Methodological Answer:

Implement ecological risk assessment frameworks :

- Use HPLC-MS to quantify metabolite persistence in water/soil samples.

- Conduct ecotoxicology assays (e.g., Daphnia magna mortality, algal growth inhibition).

- Apply probabilistic modeling to estimate bioaccumulation factors and food-chain transfer risks .

Basic: What statistical methods are optimal for analyzing dose-dependent cytotoxicity data for Rhotrimine?

Methodological Answer:

Apply non-linear regression models (e.g., log-logistic curves) to calculate IC50 values. Use bootstrapping to estimate confidence intervals. For high-throughput data, employ cluster analysis or principal component analysis (PCA) to identify outlier responses .

Advanced: What integrative approaches validate Surmontil’s efficacy in heterogeneous disease models?

Methodological Answer:

Combine multi-omics datasets (transcriptomics, proteomics) from patient-derived xenografts (PDX) or induced pluripotent stem cell (iPSC) models. Use machine learning (e.g., random forests) to identify biomarker panels predictive of therapeutic response. Validate with immunohistochemistry or spatial transcriptomics .

Basic: How to ensure reproducibility in pharmacological assays for Sapilent?

Methodological Answer:

Standardize protocols using SOPs (e.g., cell passage number, serum batch consistency). Include intra- and inter-laboratory replicates. Report raw data with metadata (e.g., instrument calibration logs) in public repositories like Zenodo or Figshare .

Advanced: What strategies mitigate bias in retrospective analyses of Surmontil’s clinical trial data?

Methodological Answer:

Apply propensity score matching to balance confounding variables (e.g., age, comorbidities). Use sensitivity analyses to test robustness against unmeasured confounders. Validate findings with prospective cohort studies or Mendelian randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.